N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
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Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide belongs to a class of compounds that have been explored for their unique chemical properties and potential applications in various fields of scientific research. For instance, the facile synthesis of thiophene-2-carboxamides, including derivatives similar to this compound, has been reported through Suzuki cross-coupling reactions. These compounds have been studied for their electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations, highlighting their potential in materials science and photonics (Gulraiz Ahmad et al., 2021).
Biological Activities
Further research has delved into the biological activities of thiophene-2-carboxamide derivatives. Studies have demonstrated the synthesis of various N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial properties, showcasing the potential of these compounds in developing new antimicrobial agents (D. Sowmya et al., 2018).
Material Science Applications
In material science, the synthesis and characterization of thiophene-based pyrazole amides have been carried out to explore their structural features and nonlinear optical properties. These studies have used computational applications to understand the molecular structure and properties, indicating the potential use of such compounds in developing materials with specific optical characteristics (Iram Kanwal et al., 2022).
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(13-2-1-9-21-13)18-11-3-5-12(6-4-11)20-14-10-16-7-8-17-14/h1-2,7-12H,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZUXHJJZQZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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